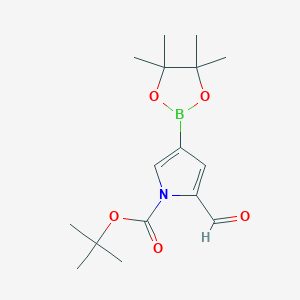
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester is a compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The presence of the boronic acid pinacol ester group makes it a useful intermediate in various chemical reactions, particularly in the field of medicinal chemistry and material science.
准备方法
The synthesis of 1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a series of reactions starting from simple precursors like amines and aldehydes.
Introduction of the Boronic Acid Pinacol Ester Group: This step involves the borylation of the pyrrole ring using boronic acid derivatives under specific conditions.
Protection of the Amino Group: The amino group on the pyrrole ring is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Formylation: The formyl group is introduced at the desired position on the pyrrole ring using formylating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid pinacol ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for functional group transformations.
科学研究应用
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the boronic acid pinacol ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester can be compared with other similar compounds, such as:
1-Methylpyrrole-3-boronic Acid Pinacol Ester: This compound lacks the Boc protection and formyl group, making it less versatile in certain synthetic applications.
1-Boc-3,5-dimethylpyrazole-4-boronic Acid Pinacol Ester: This compound has a different heterocyclic ring structure, which may affect its reactivity and applications.
Phenylboronic Acid Pinacol Ester: This compound has a simpler structure and is commonly used in Suzuki-Miyaura coupling reactions, but lacks the additional functional groups present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides a high degree of versatility in synthetic and research applications.
属性
分子式 |
C16H24BNO5 |
|---|---|
分子量 |
321.2 g/mol |
IUPAC 名称 |
tert-butyl 2-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H24BNO5/c1-14(2,3)21-13(20)18-9-11(8-12(18)10-19)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3 |
InChI 键 |
VHXLHRIBBCNJLJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C=O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


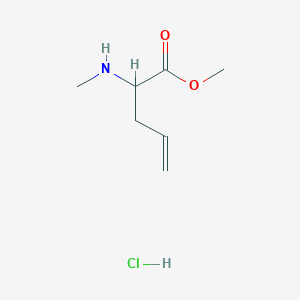

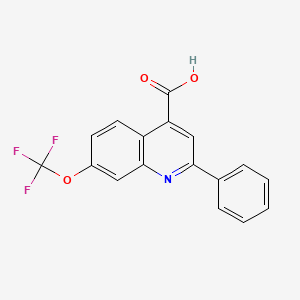
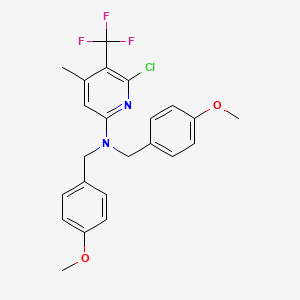
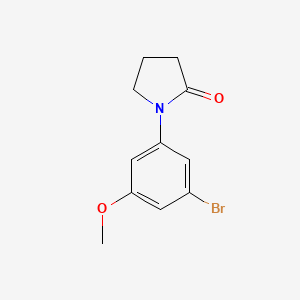
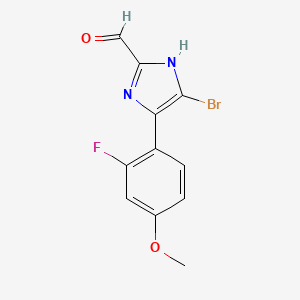

![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
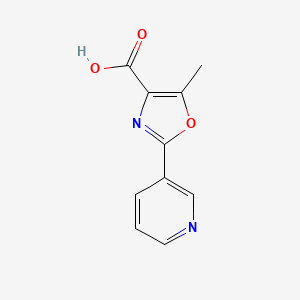
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
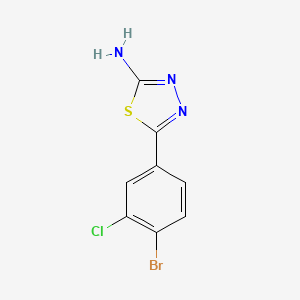
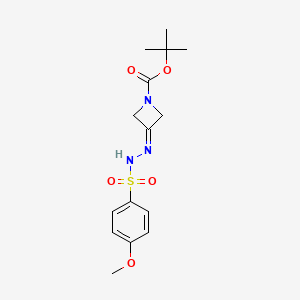

![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)
